2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate
Overview
Description
2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate is a synthetic organic compound known for its unique structural properties and versatile applications in various scientific fields. This compound features two pyrrolidine rings, each containing a dioxo group, connected by a pentanoate linker. Its molecular formula is C13H14N2O6, and it has a molecular weight of 294.26 g/mol .
Mechanism of Action
Target of Action
Mal-C2-NHS ester, also known as 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate, primarily targets proteins, specifically the lysine residues . It is a protein crosslinker, which means it forms covalent bonds between proteins, thereby altering their structure and function .
Mode of Action
The compound interacts with its targets by reacting with the lysine residues of proteins . This reaction results in the modification of these residues, which can lead to changes in the protein’s structure and function .
Result of Action
The result of Mal-C2-NHS ester’s action is the modification of lysine residues in proteins . This can lead to changes in the protein’s structure and function, which can have various molecular and cellular effects depending on the specific protein targeted.
Action Environment
The action of Mal-C2-NHS ester can be influenced by various environmental factors. For instance, the pH level can affect the coupling process of the compound with molecules containing primary amines . Furthermore, the compound’s stability may be affected by temperature, as suggested by its storage recommendations .
Biochemical Analysis
Biochemical Properties
The compound 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate plays a significant role in biochemical reactions. It can react with amine-containing molecules due to the presence of the NHS ester . Additionally, the maleimide group in the compound is a thiol-specific covalent linker, which is used to label reduced cysteines in proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules. It can bind to biomolecules through its NHS ester and maleimide groups, leading to changes in enzyme activity and gene expression . More detailed information about its molecular mechanism is not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate typically involves the reaction of maleic anhydride with an appropriate amine to form the intermediate maleimide. This intermediate is then reacted with a suitable pentanoate derivative under controlled conditions to yield the final product. The reaction conditions often include:
Temperature: Typically between 50-100°C.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction: Conducting the reaction in a controlled environment to maintain consistent temperature and pressure.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Analyzing the product using techniques like NMR, IR, and mass spectrometry to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the dioxo groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive dioxo groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The dioxo groups can interact with active sites of enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials due to its ability to undergo polymerization reactions.
Comparison with Similar Compounds
Similar Compounds
N-hydroxysuccinimide (NHS) esters: Similar in structure but with different reactivity profiles.
Maleimides: Share the dioxo-pyrrolidine structure but differ in their linker groups.
Succinimides: Have similar dioxo groups but lack the pentanoate linker.
Uniqueness
2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate is unique due to its dual dioxo-pyrrolidine rings connected by a flexible pentanoate linker. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in synthesis, research, and industry.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(2,5-dioxopyrrol-1-yl)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6/c16-9-4-5-10(17)14(9)8-2-1-3-13(20)21-15-11(18)6-7-12(15)19/h4-5H,1-3,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZJAHZPCLFGHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153195 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401153195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103750-03-4 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103750-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401153195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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